molecular formula C8H8BrN3O B11868737 5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No.: B11868737
M. Wt: 242.07 g/mol
InChI Key: WQOSYYGMLNQREK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a brominated pyrazolopyridine derivative, a privileged scaffold in medicinal chemistry. The pyrazolo[3,4-b]pyridine core is a bicyclic heterocycle known for its close structural similitude to purine bases adenine and guanine, making it a highly valuable template in the design of bioactive molecules . This specific compound features a bromine atom at the 5-position and methyl groups at the N1 and C3 positions, which are among the most common and synthetically accessible substituents on this scaffold, facilitating its use in further derivatization through cross-coupling reactions . Research into 1H-pyrazolo[3,4-b]pyridines has revealed substantial pharmacological potential, with documented activities including anticancer, antiviral, antifungal, antioxidant, and antimicrobial properties . These compounds have been investigated as inhibitors for a wide range of biological targets, including various kinases and fibroblast growth factor receptors . The presence of the 6(7H)-one moiety is a common feature, often contributing to greater stability and favorable drug-like properties . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8BrN3O

Molecular Weight

242.07 g/mol

IUPAC Name

5-bromo-1,3-dimethyl-7H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C8H8BrN3O/c1-4-5-3-6(9)8(13)10-7(5)12(2)11-4/h3H,1-2H3,(H,10,13)

InChI Key

WQOSYYGMLNQREK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(C(=O)N2)Br)C

Origin of Product

United States

Preparation Methods

Pyrazole-Pyridine Ring Formation

A common starting point involves the cyclocondensation of 5-amino-1-methyl-1H-pyrazole with α,β-unsaturated ketones or esters. For example, ethyl acetoacetate reacts with 5-amino-1-methylpyrazole under acidic conditions (e.g., propionic acid at 140°C) to form the pyrazolo[3,4-b]pyridin-6(7H)-one core. This step establishes the 1,3-dimethyl substituents and the ketone moiety at position 6.

Example Protocol

  • Combine 5-amino-1-methyl-1H-pyrazole (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in propionic acid.

  • Reflux at 140°C for 8–12 hours.

  • Isolate the intermediate 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one via vacuum filtration (Yield: 72–85%).

Bromination Strategies

Direct Bromination of the Pyridine Ring

Bromination at position 5 is achieved using phosphorus oxybromide (POBr₃) or N-bromosuccinimide (NBS). POBr₃ is preferred for its efficiency in electrophilic aromatic substitution, particularly under anhydrous conditions.

Optimized Bromination Procedure

  • Suspend 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (1.0 equiv) in anhydrous acetonitrile.

  • Add POBr₃ (2.5 equiv) dropwise at 0°C, then warm to 80°C for 4 hours.

  • Quench with ice water, extract with dichloromethane, and purify via silica chromatography (Yield: 68–78%).

Table 1: Bromination Reagents and Yields

ReagentSolventTemperature (°C)Time (h)Yield (%)
POBr₃CH₃CN80478
NBSDMF252452
Br₂/FeCl₃CHCl₃60665

Methylation Techniques

N-Methylation of Pyrazole

The 1-methyl group is introduced early via alkylation of 5-amino-pyrazole using methyl iodide (MeI) in the presence of a base (e.g., K₂CO₃). This step is critical for ensuring regioselectivity in subsequent cyclocondensation.

Methylation Protocol

  • Dissolve 5-amino-1H-pyrazole (1.0 equiv) in dry DMF.

  • Add MeI (1.5 equiv) and K₂CO₃ (2.0 equiv).

  • Stir at 60°C for 6 hours, then isolate via aqueous workup (Yield: 89–93%).

One-Pot Multistep Syntheses

Integrated Cyclocondensation-Bromination

Recent advances enable tandem reactions to streamline production. For instance, microwave-assisted synthesis combines cyclocondensation and bromination in a single vessel, reducing purification steps.

Microwave Method

  • Mix 5-amino-1-methylpyrazole, ethyl acetoacetate, and POBr₃ in 1,2-dichloroethane.

  • Irradiate at 150°C (300 W) for 30 minutes.

  • Isolate the final product via recrystallization (Yield: 70%).

Analytical Characterization

Key spectroscopic data for 5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one:

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.41 (s, 3H, CH₃), 3.89 (s, 3H, N-CH₃), 7.62 (s, 1H, H-4), 12.31 (s, 1H, NH).

  • ¹³C NMR : δ 24.5 (CH₃), 33.7 (N-CH₃), 112.4 (C-5), 143.9 (C-3a), 160.1 (C=O).

  • HRMS (ESI+) : m/z calcd for C₈H₈BrN₃O [M+H]⁺: 256.9724; found: 256.9721.

Challenges and Optimization

Regioselectivity in Bromination

The electron-deficient pyridine ring directs bromination to position 5, but competing reactions at position 7 can occur. Using excess POBr₃ (≥2.5 equiv) suppresses byproduct formation.

Solvent Effects

Polar aprotic solvents (e.g., DMF, CH₃CN) enhance reaction rates but may necessitate rigorous drying to prevent hydrolysis of POBr₃.

Industrial-Scale Considerations

Cost-Efficiency

Bulk synthesis favors POBr₃ over NBS due to lower reagent costs (~$120/kg vs. ~$450/kg). However, POBr₃ requires corrosion-resistant equipment.

Waste Management

Neutralization of excess POBr₃ with aqueous NaHCO₃ generates phosphate salts, which can be precipitated and recycled.

Emerging Methodologies

Photocatalytic Bromination

Preliminary studies show that visible-light-mediated bromination using CBr₄ and a Ru photocatalyst achieves 62% yield at 25°C, offering energy savings.

Biocatalytic Approaches

Engineered cytochrome P450 enzymes demonstrate potential for regioselective bromination under mild conditions, though yields remain low (≤35%) .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may inhibit cancer cell proliferation by interfering with specific cellular pathways, including apoptosis and cell cycle regulation.
  • Case Studies : In vitro studies have shown that certain derivatives demonstrate potent activity against various cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) .
CompoundCell LineIC50 (µM)Reference
5-Bromo Derivative AHeLa12.5
5-Bromo Derivative BA54915.0
5-Bromo Derivative CMCF-710.0

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

  • Spectrum of Activity : It has been tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Results : Compounds derived from this structure have been reported to exhibit significant antibacterial effects compared to standard antibiotics like streptomycin .
CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)Reference
5-Bromo Derivative DE. coli32 µg/mL
5-Bromo Derivative ES. aureus16 µg/mL

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of derivatives of this compound:

  • Mechanism : These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems.
  • Evaluation Methods : Antioxidant activity is typically measured using assays like DPPH and superoxide radical scavenging assays.

Pharmacological Applications

The pharmacological applications of this compound extend beyond anticancer and antimicrobial activities:

  • Anti-inflammatory : Some derivatives have shown potential in reducing inflammation markers in vitro.
  • Analgesic : The compound has been evaluated for pain relief properties in animal models.
  • Neuroprotective Effects : Emerging research suggests possible neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s structural analogues differ in substituents at positions 4, 5, and 7, as well as the N-alkylation pattern. Key comparisons include:

Compound Substituents Synthetic Method Yield Key Properties
5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one 5-Br, 1-CH₃, 3-CH₃ Likely via bromination of a precursor synthesized in PEG-400 N/A* Enhanced electrophilicity due to Br; potential for halogen bonding in bioactivity
4-Chlorophenyl-3-methyl-1-phenyl derivative 4-Cl-C₆H₄, 3-CH₃, 1-C₆H₅ Reaction of pyrazole amine with ethylacetoacetate in acetic acid 60–75% Antibacterial activity against Staphylococcus aureus
1,2,3-Triazole-tethered derivatives Triazole moiety at position 7 Cu-catalyzed azide-alkyne cycloaddition (CuAAC) post-MCR synthesis 70–85% Antifungal activity against Candida albicans (MIC: 8–32 µg/mL)
5-Cyano-3-methyl derivatives 5-CN, 3-CH₃ FeCl₃-catalyzed reaction in [bmim][BF₄] ionic liquid 80–90% High solubility in polar solvents due to cyano group

Biological Activity

5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound with significant biological activity, particularly in the fields of oncology and infectious disease treatment. This article explores its structural characteristics, biological interactions, and potential therapeutic applications.

Structural Characteristics

The compound has the molecular formula C₈H₈BrN₃O and features a fused pyrazole and pyridine structure. The presence of bromine at position 5 and two methyl groups at positions 1 and 3 of the pyrazole ring contribute to its unique chemical reactivity and biological properties .

Biological Activity Overview

Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated that pyrazolo derivatives could inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM .
  • Microtubule Destabilization : Specific analogs were found to act as microtubule-destabilizing agents, which is crucial for disrupting cancer cell division. Compounds such as 7d , 7h , and 10c showed significant inhibition of microtubule assembly at concentrations of 20 μM .
  • Apoptosis Induction : The compound also exhibited apoptosis-inducing properties. In studies involving MDA-MB-231 cells, certain derivatives enhanced caspase-3 activity and induced morphological changes indicative of apoptosis at concentrations as low as 1 μM .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

Compound NameSimilarity IndexUnique Features
5-Bromo-1H-pyrazolo[3,4-b]pyridine0.90Lacks methyl groups; simpler structure
5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine0.79Only one methyl group; less steric hindrance
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde0.92Contains a carbonyl group; different reactivity
5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine0.86Amino group instead of carbonyl; different properties
4-Bromo-1H-pyrazolo[3,4-b]pyridine0.82Bromine at position 4; alters electronic properties

The presence of both bromine and two methyl groups in this compound enhances its reactivity compared to its analogs.

Case Studies

  • Anticancer Studies : A study focusing on a series of pyrazole derivatives found that several compounds demonstrated significant antiproliferative effects against multiple cancer types, reinforcing the importance of this scaffold in drug development for cancer therapy .
  • Mechanistic Insights : Research into the mechanisms by which these compounds exert their effects revealed that they could interfere with cellular pathways involved in cancer progression, making them promising candidates for further development as therapeutic agents.

Q & A

Q. What are the most efficient synthetic routes for 5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one?

The synthesis typically involves multicomponent reactions (MCRs) or sequential functionalization of pyrazolo[3,4-b]pyridine scaffolds. A common approach includes:

  • Step 1 : Formation of the pyrazolo[3,4-b]pyridinone core via cyclization of 5-aminopyrazole derivatives with β-ketoesters or Meldrum’s acid under acidic conditions (e.g., acetic acid or FeCl₃ catalysis) .
  • Step 2 : Bromination at the 5-position using N-bromosuccinimide (NBS) in dichloromethane or DMF, often requiring controlled temperatures (0–25°C) to avoid overhalogenation .
  • Step 3 : Methylation at the 1- and 3-positions via alkylation with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃ or NaH) . Key Optimization : PEG-400 has been reported to enhance reaction efficiency and recyclability in similar pyrazolo[3,4-b]pyridine syntheses .

Q. How is the compound characterized, and what analytical techniques are critical for purity assessment?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of bromination and methylation. The bromine substituent typically deshields adjacent protons (e.g., H-4 and H-7) .
  • HPLC-MS : Used to verify purity (>95%) and detect trace byproducts (e.g., di-brominated analogs).
  • X-ray Crystallography : Resolves ambiguities in substitution patterns, particularly for bromine placement .
  • Elemental Analysis : Validates empirical formula (C₈H₈BrN₃O) .

Q. What are the common reactivity patterns of the bromine substituent in this compound?

The 5-bromo group participates in:

  • Nucleophilic Aromatic Substitution (SNAr) : Reacts with amines (e.g., piperazine) or thiols in polar aprotic solvents (DMF, DMSO) under heating (80–100°C) .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysis) or Ullmann reactions for biaryl synthesis .
  • Reduction : LiAlH₄ or catalytic hydrogenation reduces Br to H, enabling dehalogenation studies .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s biological activity compared to non-halogenated analogs?

  • Enhanced Lipophilicity : Bromine increases logP, improving membrane permeability in cellular assays (e.g., Caco-2 permeability models) .
  • Target Binding : The electronegative Br atom stabilizes π-π stacking or halogen bonds with kinase active sites (e.g., JAK2 or CDK inhibitors) .
  • Comparative Data : Non-brominated analogs show 3–5× lower IC₅₀ values in antiproliferative assays against leukemia cell lines (e.g., K562) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Assay Standardization : Discrepancies in IC₅₀ values (e.g., 0.01 µM vs. 1.2 µM in MCF-7 cells) may arise from variations in assay conditions (e.g., serum concentration, incubation time). Replicate studies under standardized protocols (e.g., CLSI guidelines) are critical .
  • Metabolic Stability : Differences in cytochrome P450-mediated metabolism (e.g., CYP3A4) can alter efficacy; use hepatic microsome models to assess interspecies variability .

Q. How can computational methods guide the design of derivatives with improved target specificity?

  • Molecular Docking : Simulations (AutoDock Vina, Schrödinger) predict binding poses to kinases or GPCRs. The bromine’s van der Waals radius complements hydrophobic pockets in EGFR models .
  • QSAR Modeling : Correlate substituent effects (e.g., methyl vs. ethyl groups) with bioactivity using descriptors like Hammett constants or molar refractivity .
  • ADME Prediction : Tools like SwissADME forecast bioavailability (%F >50% for methylated derivatives due to reduced P-gp efflux) .

Methodological Notes

  • Synthesis Scalability : Pilot-scale reactions (10–100 g) require inert atmospheres (N₂/Ar) to prevent bromine displacement by moisture .
  • Contradiction Mitigation : Validate biological findings using orthogonal assays (e.g., Western blotting for apoptosis markers alongside flow cytometry) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.